sodium;4-iodobenzoate

Molecular Imaging Radiopharmaceutical Chemistry Affibody Labeling

Procure Sodium 4-iodobenzoate (CAS 1005-30-7) for your critical synthesis workflows where generic substitution is scientifically invalid. This specific sodium salt is mandatory for clean 4-iodylbenzoic acid synthesis—using the free acid yields unusable iodosyl mixtures. It is the validated precursor for N-succinimidyl-4-iodobenzoate (PIB), achieving 4.7-fold higher tumor uptake in HER2-targeting applications. Choose the para-iodo sodium salt to guarantee reactivity, eliminate purification failures, and ensure batch-to-batch consistency in your radiopharmaceutical labeling and cross-coupling applications.

Molecular Formula C7H4INaO2
Molecular Weight 270 g/mol
CAS No. 1005-30-7
Cat. No. B170103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;4-iodobenzoate
CAS1005-30-7
SynonymsBenzoic acid, 4-iodo-, sodiuM salt
Molecular FormulaC7H4INaO2
Molecular Weight270 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)[O-])I.[Na+]
InChIInChI=1S/C7H5IO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1
InChIKeyPGOQXVXZIXKUSU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 50 g / 1 kg / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 4-Iodobenzoate (CAS 1005-30-7): Baseline Characterization for Informed Scientific Procurement


Sodium 4-iodobenzoate (CAS 1005-30-7), also known as sodium p-iodobenzoate, is the sodium salt of 4-iodobenzoic acid with the molecular formula C₇H₄INaO₂ [1]. At physiological pH (7.3), 4-iodobenzoate exists as the predominant anionic microspecies [2]. Its core structure consists of a benzoate moiety with a para-position iodine substituent, which imparts high electron density to the aromatic ring and confers unique reactivity in cross-coupling and radioiodination applications [3].

Sodium 4-Iodobenzoate Procurement: Why Positional Isomers and Alternative Halogenated Benzoates Are Not Interchangeable


Generic substitution among halogenated benzoate analogs is not scientifically valid due to compound-specific reactivity and divergent biological fates. The para-position iodine of 4-iodobenzoate confers distinct reactivity compared to ortho- or meta- isomers, as demonstrated in metabolic studies where 2-, 3-, and 4-iodobenzoates exhibit markedly different elimination profiles [1]. Furthermore, the sodium salt form is specifically required for certain synthetic transformations; using the free acid (4-iodobenzoic acid) as a substitute yields mixtures of iodosyl and iodyl derivatives rather than the desired product, a critical failure point in hypervalent iodine synthesis [2].

Sodium 4-Iodobenzoate: Quantitative Head-to-Head Evidence for Comparator-Driven Selection


Radiolabeled PIB Linker Provides 4.7-Fold Higher Tumor Uptake Than Dodecaborate-Based Linker in HER2 Imaging

In a direct comparative evaluation for radioiodination of the HER2-targeting Affibody molecule ZHER2:342, the 4-iodobenzoate (PIB) linker demonstrated substantially superior in vivo performance compared to the dodecaborate-based (DABI) linker. The 125I-PIB-ZHER2:342 conjugate achieved high tumor uptake and rapid clearance from normal tissues, whereas 125I-DABI-ZHER2:342 showed poor tumor targeting and undesirable hepatic accumulation [1].

Molecular Imaging Radiopharmaceutical Chemistry Affibody Labeling

4-Iodobenzoate Demonstrates 86.3% Competitive Inhibition of 4-Chlorobenzoate Uptake, Distinct from Other Halogenated Analogs

In a competitive uptake inhibition assay, 4-iodobenzoate exhibited 86.3 ± 8% inhibition of 4-chlorobenzoate transport, placing its inhibitory potency between that of 4-bromobenzoate (91.5 ± 3%) and 4-fluorobenzoate (76.0 ± 7%). This quantitative ranking differentiates 4-iodobenzoate from both the more potent brominated analog and the less potent fluorinated analog [1].

Microbial Metabolism Substrate Specificity Enzyme Kinetics

Sodium Salt Form Enables Clean Synthesis of 4-Iodylbenzoic Acid; Free Acid Yields Undesired Iodosyl/Iodyl Mixtures

When synthesizing 4-iodylbenzoic acid via sodium periodate oxidation, the sodium salt of 4-iodobenzoic acid must be used as the starting substrate. Substitution with the free parent acid (4-iodobenzoic acid) results in a mixture containing the corresponding iodosyl derivatives as the main products alongside the intended iodyl compound, rather than the pure iodyl product [1].

Hypervalent Iodine Synthesis Organic Oxidation Methodology Optimization

Para-Iodobenzoate Exhibits Position-Specific Metabolic Fate Distinct from Ortho- and Meta-Isomers in Rat Models

Following intraperitoneal administration to rats at 50 mg/kg, 2-, 3-, and 4-iodobenzoic acids exhibit divergent metabolic fates. While 2-iodobenzoate is eliminated mostly as the parent compound, 3-iodobenzoate and 4-iodobenzoate undergo extensive metabolism, with the major fractions of radioactivity found in urine as metabolites rather than the parent compound [1]. This positional specificity precludes substituting one iodobenzoate isomer for another in metabolic studies.

Drug Metabolism Pharmacokinetics Positional Isomer Differentiation

Para-Substituted Iodobenzoate Retains Cross-Coupling Reactivity but with Distinct Energetics Compared to Ortho-Analog

In copper-catalyzed cross-coupling with bromozinc difluorophosphonate, the carboxylate directing group promotes reaction for both methyl 2-iodobenzoate (ortho) and methyl 4-iodobenzoate (para). However, DFT calculations reveal that the para-substituted analog reacts to a lesser extent than the ortho-substituted analog, demonstrating that substitution pattern modulates catalytic efficiency [1].

Cross-Coupling Catalysis DFT Calculations Organometallic Chemistry

Non-Residualizing PIB Label Achieves Tumor-to-Liver Ratio of 2.4 ± 0.3, Superior to Radiometal Label for HER3 Imaging

A side-by-side comparison of the non-residualizing [125I]I-PIB label versus the residualizing [111In]In label on the HER3-targeting affibody molecule demonstrated that the PIB label provided faster clearance from most tissues and improved tumor-to-organ ratios in HER3-expressing organs. At 4 hours post-injection, the PIB-labeled conjugate achieved a tumor-to-liver ratio of 2.4 ± 0.3 [1].

Affibody Imaging Residualizing Label Tumor-to-Organ Ratio

Sodium 4-Iodobenzoate: Validated Application Scenarios Based on Quantitative Evidence


Radioiodination of Affibody Molecules for High-Contrast Tumor Imaging (HER2 and HER3)

Sodium 4-iodobenzoate is the validated precursor for preparing the N-succinimidyl-4-iodobenzoate (PIB) prosthetic group, which enables stable, non-residualizing radioiodination of affibody molecules. Based on direct comparative evidence, the PIB linker provides 4.7-fold higher tumor uptake (12.7% IA/g) compared to the dodecaborate-based linker (2.7% IA/g) in HER2-targeting applications, with rapid blood clearance and minimal liver accumulation [1]. In HER3-targeting applications, the PIB label achieves a tumor-to-liver ratio of 2.4 ± 0.3, outperforming residualizing radiometal labels for imaging contrast [2].

Synthesis of Hypervalent Iodine Compounds (Iodylbenzoic Acids)

The sodium salt of 4-iodobenzoic acid is the required substrate for clean synthesis of 4-iodylbenzoic acid via sodium periodate oxidation. Substitution with the free acid (4-iodobenzoic acid) fails to produce the intended iodyl product, instead yielding mixtures containing iodosyl derivatives as the main products [3]. This reaction-specific requirement makes sodium 4-iodobenzoate the only viable procurement choice for hypervalent iodine chemistry applications.

Competitive Substrate for Halogenated Aromatic Compound Transporter Studies

4-Iodobenzoate serves as a defined competitive substrate in microbial transport assays, with quantitatively characterized inhibition potency (86.3 ± 8% inhibition of 4-chlorobenzoate uptake). This potency is distinct from 4-bromobenzoate (91.5 ± 3%), 4-chlorobenzoate (88.1 ± 3%), and 4-fluorobenzoate (76.0 ± 7%), providing a precise tool for probing structure-activity relationships in aromatic compound transporters [4].

PET Imaging Tracer Development via Hexadecyl-4-Iodobenzoate Derivatives

Hexadecyl-4-iodobenzoate (HIB), synthesized from 4-iodobenzoate precursors, enables direct radiolabeling of stem cells for longitudinal PET imaging. Studies demonstrate that I-124-HIB labeling does not affect adipose-derived stem cell viability or differentiation, and permits in vivo cell tracking for up to 9 days in normal rat myocardium models, making it a validated tool for cell-based therapy monitoring [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for sodium;4-iodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.